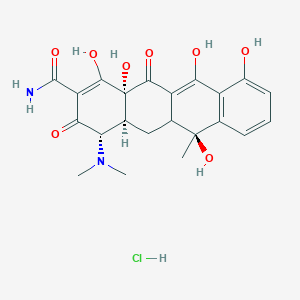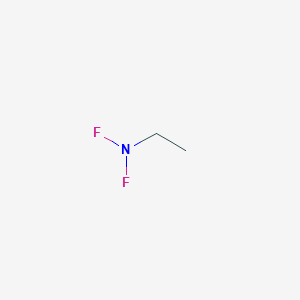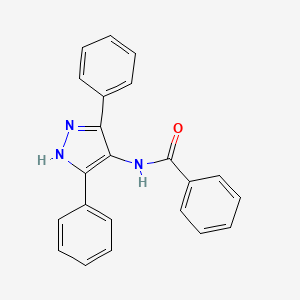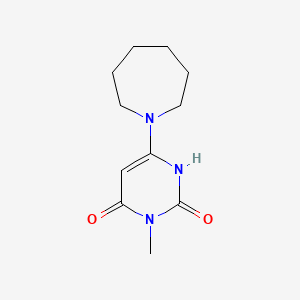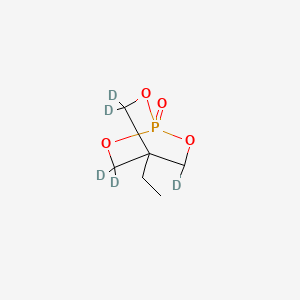
Trimethylolpropane (1,1,4,4,5-D5) Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolpropane (1,1,4,4,5-D5) Phosphate is a stable isotope-labeled compound with the molecular formula C6D5H6O4P and a molecular weight of 183.154. It is a derivative of Trimethylolpropane Phosphate, which is known for its applications in various fields, including chemistry and biology .
Méthodes De Préparation
The synthesis of Trimethylolpropane (1,1,4,4,5-D5) Phosphate typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The general synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of butanal with formaldehyde to form an intermediate compound.
Cannizaro Reaction: The intermediate undergoes a Cannizaro reaction in the presence of sodium hydroxide to yield Trimethylolpropane.
Phosphorylation: The final step involves the phosphorylation of Trimethylolpropane using a phosphorylating agent to obtain this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Trimethylolpropane (1,1,4,4,5-D5) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Trimethylolpropane (1,1,4,4,5-D5) Phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in the study of anti-epileptic drugs due to its role as a gamma-aminobutyric acid receptor antagonist.
Industry: The compound is used as a chemical reference for qualitative and quantitative analysis in various industrial applications
Mécanisme D'action
Trimethylolpropane (1,1,4,4,5-D5) Phosphate exerts its effects by acting as a gamma-aminobutyric acid receptor antagonist. This interaction leads to the inhibition of gamma-aminobutyric acid-mediated neurotransmission, which can result in convulsions, seizures, and other neuromuscular-related episodes. The molecular targets involved include gamma-aminobutyric acid receptors and associated signaling pathways.
Comparaison Avec Des Composés Similaires
Trimethylolpropane (1,1,4,4,5-D5) Phosphate can be compared with other similar compounds, such as:
Trimethylolpropane Phosphate: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
Trimethylolethane Phosphate: A similar compound with a slightly different molecular structure, used in similar applications.
Pentaerythritol Phosphate: Another related compound with multiple hydroxy groups, used in the production of resins and coatings.
Propriétés
Formule moléculaire |
C6H11O4P |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
3,3,5,5,8-pentadeuterio-4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3/i3D,4D2,5D2 |
Clé InChI |
BYEFHDZWRALTEN-CZMJLJOYSA-N |
SMILES isomérique |
[2H]C1C2(C(OP(=O)(O1)OC2([2H])[2H])([2H])[2H])CC |
SMILES canonique |
CCC12COP(=O)(OC1)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


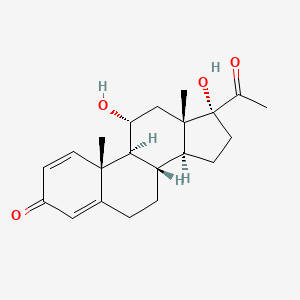
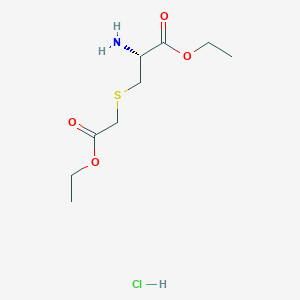
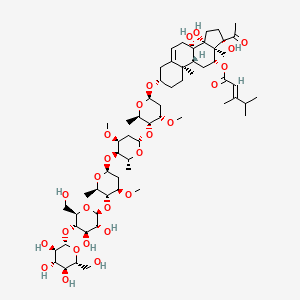
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)

![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
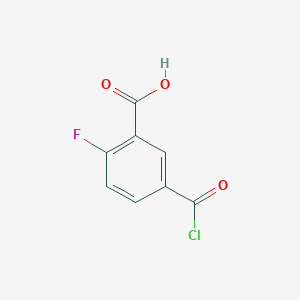
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
